molecular formula C14H20N2O3 B7165267 N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide

N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide

Cat. No.: B7165267
M. Wt: 264.32 g/mol
InChI Key: LOTXJPSCTNBUIG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a carboxamide group and a hydroxy-dimethylphenyl group

Properties

IUPAC Name

N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-4-5-11(10(2)13(9)17)15-14(18)12-8-19-7-6-16(12)3/h4-5,12,17H,6-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTXJPSCTNBUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NC(=O)C2COCCN2C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide typically involves the reaction of 3-hydroxy-2,4-dimethylphenylamine with 4-methylmorpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or halides.

Major Products

    Oxidation: Formation of 3-keto-2,4-dimethylphenyl derivatives.

    Reduction: Formation of N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-2,4-dimethylphenyl)acetamide
  • N-(3-hydroxy-2,4-dimethylphenyl)propanamide
  • (3-hydroxy-2,4-dimethylphenyl)-trimethylazanium bromide

Uniqueness

N-(3-hydroxy-2,4-dimethylphenyl)-4-methylmorpholine-3-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

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